スルインダック
概要
説明
スルインドラックスルホキシドは、アリールアルカン酸系に属する非ステロイド性抗炎症薬(NSAID)です。これはプロドラッグであり、体内で代謝されて活性型のスルインドラックスルフィドを生成します。 スルインドラックスルホキシドは、変形性関節症、関節リウマチ、強直性脊椎炎、急性痛風性関節炎など、さまざまな炎症性疾患の治療に使用されます .
製造方法
スルインドラックスルホキシドの合成には、いくつかの工程が含まれます。
縮合: フルオロベンジルクロリドとメチルマロン酸ジエチルエステルを、有機塩基の存在下で縮合させて、2-(4-フルオロベンジル)-2-ジエチルメチルマロン酸ジエチルエステルを生成します。
加水分解: エステルを水性アルカリで加水分解して、2-(4-フルオロベンジル)-2-メチルマロン酸を得ます。
脱炭酸: 酸を高温で脱炭酸して、3-(4-フルオロフェニル)-2-メチルプロパン酸を生成します。
アシル化: 酸を、無水塩化アルミニウムまたは無水塩化亜鉛を触媒として、スルホキシドアシルクロリドでクロリド化して、6-フルオロ-2-メチルインデノンを得ます。
縮合と加水分解: インデノンをシアノ酢酸と縮合させ、加水分解して、5-フルオロ-2-メチル-3-インデン酢酸を生成します。
最終縮合: インデン酢酸をp-メチルチオベンズアルデヒドと縮合させて、5-フルオロ-2-メチル-1-(4-メチルチオベンザル)-3-インデン酢酸を生成します。
酸化: 最終生成物を、有機酸を溶媒とし、過酸または過酸化水素を酸化剤として酸化して、スルインドラックスルホキシドを得ます.
化学反応解析
スルインドラックスルホキシドは、以下を含むさまざまな化学反応を受けます。
酸化: スルインドラックスルホキシドは、スルインドラックスルホンに酸化されることがあります。
還元: これは、肝臓酵素によって活性型のスルインドラックスルフィドに還元されることがあります。
置換: この化合物は、特にフッ素とメチルスルフィニル基で置換反応を受けます。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、肝臓酵素などの還元剤が含まれます。 .
科学研究への応用
スルインドラックスルホキシドは、いくつかの科学研究に応用されています。
化学: プロドラッグの活性化と代謝経路に関する研究において、モデル化合物として使用されています。
生物学: この化合物は、アポトーシスや細胞増殖など、細胞プロセスへの影響について研究されています。
医学: スルインドラックスルホキシドは、特に大腸癌の予防における潜在的な抗癌作用について調査されています。また、炎症性疾患と疼痛管理の研究にも使用されています。
科学的研究の応用
Sulindac sulfoxide has several scientific research applications:
Chemistry: It is used as a model compound in studies of prodrug activation and metabolic pathways.
Biology: The compound is studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Sulindac sulfoxide is investigated for its potential anti-cancer properties, particularly in the prevention of colon carcinogenesis. It is also used in studies of inflammatory diseases and pain management.
Industry: The compound is used in the development of new NSAIDs and other therapeutic agents
作用機序
スルインドラックスルホキシドは、主にシクロオキシゲナーゼ(COX)酵素、特にCOX-1とCOX-2の阻害を通じて効果を発揮します。この阻害は、炎症、痛み、発熱の媒介物質であるプロスタグランジンの合成を減少させます。活性型のスルインドラックスルフィドは、薬物の抗炎症作用、鎮痛作用、解熱作用の原因となっています。 さらに、スルインドラックスルホキシドとその代謝物は、大腸のポリープと前癌性病変の成長を抑制することが示されています .
類似の化合物との比較
スルインドラックスルホキシドは、インドメタシンやジクロフェナクなどの他のNSAIDと作用機序や治療用途が似ています。しかし、いくつかの独自の特性を備えています。
プロドラッグとしての性質: 多くのNSAIDとは異なり、スルインドラックスルホキシドは、体内で活性型に代謝されるプロドラッグです。
胃腸系の副作用の軽減: スルインドラックスルホキシドは、腸肝循環によるものと考えられる、他のNSAIDに比べて胃腸系の副作用が少なく関連付けられています。
抗癌作用: スルインドラックスルホキシドは、ポリープと前癌性病変の成長を抑制する可能性が示されており、これはすべてのNSAIDに共通する特性ではありません
類似の化合物には、以下が含まれます。
インドメタシン: 炎症性疾患の治療に使用される別のNSAIDです。
ジクロフェナク: 広く使用されているNSAIDで、抗炎症作用と鎮痛作用が似ています。
ピロキシカム: 炎症性疾患の長期管理に使用されるNSAID.
生化学分析
Biochemical Properties
Sulindac is converted in the body to an active sulfide compound by liver enzymes . This active sulfide metabolite is believed to inhibit the enzymes cyclooxygenase-1 and cyclooxygenase-2 (COX-1 and COX-2), which are key players in the synthesis of prostaglandins . Prostaglandins are bioactive lipids that play crucial roles in various physiological processes, including inflammation, pain, and fever.
Cellular Effects
Sulindac has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of proinflammatory leukotrienes, in human polymorphonuclear leukocytes . In colon cancer cells, sulindac activates NF-κB signaling , and it has been shown to selectively induce apoptosis of GABAergic neurons in the brains of zebrafish larvae .
Molecular Mechanism
The molecular mechanism of action of sulindac is primarily thought to be the inhibition of prostaglandin synthesis by inhibiting COX-1 and COX-2 . Additionally, sulindac binds to retinoid X receptor alpha (RXRα) and induces autophagy in GABAergic neurons, leading to activation of the mitochondrial apoptotic pathway .
Temporal Effects in Laboratory Settings
Sulindac’s effects change over time in laboratory settings. For instance, sulindac sulfide has been shown to inhibit the uptake and biliary clearance of bile acids in rat and human hepatocytes . Moreover, sulindac has been found to be stable and to maintain constant blood levels due to the sulfide metabolite undergoing enterohepatic circulation .
Dosage Effects in Animal Models
The effects of sulindac vary with different dosages in animal models. For example, intermittent doses of sulindac in a 50% duty cycle with an overall 4-week period have been shown to provide highly effective chemoprevention of colorectal cancer in mice .
Metabolic Pathways
Sulindac undergoes two major biotransformations: reversible reduction to the sulfide metabolite, and irreversible oxidation to the sulfone metabolite . These metabolites undergo extensive enterohepatic circulation .
Transport and Distribution
Sulindac and its metabolites are transported and distributed within cells and tissues. For instance, sulindac and its metabolites have been shown to inhibit multiple transport proteins in rat and human hepatocytes .
Subcellular Localization
For instance, sulindac sulfide has been shown to target 5-LO, which is typically localized in the nuclear envelope and endoplasmic reticulum .
準備方法
The synthesis of sulindac sulfoxide involves several steps:
Condensation: Fluorobenzyl chloride and methylmalonic acid diethyl ester are condensed in the presence of an organic base to form 2-(4-fluorobenzyl)-2-diethyl methylmalonic acid diethyl ester.
Hydrolysis: The ester is hydrolyzed in an aqueous alkali to obtain 2-(4-fluorobenzyl)-2-methylmalonic acid.
Decarboxylation: The acid is decarboxylated at high temperature to produce 3-(4-fluorophenyl)-2-methylpropanoic acid.
Acylation: The acid is chloridized with sulfoxide acyl chloride, using anhydrous aluminum chloride or anhydrous zinc chloride as a catalyst, to obtain 6-fluoro-2-methylindenone.
Condensation and Hydrolysis: The indenone is condensed with cyanoacetic acid and hydrolyzed to form 5-fluoro-2-methyl-3-indene acetic acid.
Final Condensation: The indene acetic acid is condensed with p-methylthiobenzaldehyde to produce 5-fluoro-2-methyl-1-(4-methylthiobenzal)-3-indene acetic acid.
化学反応の分析
Sulindac sulfoxide undergoes various chemical reactions, including:
Oxidation: Sulindac sulfoxide can be oxidized to sulindac sulfone.
Reduction: It can be reduced to its active form, sulindac sulfide, by liver enzymes.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine and methylsulfinyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like liver enzymes. .
類似化合物との比較
Sulindac sulfoxide is similar to other NSAIDs, such as indomethacin and diclofenac, in its mechanism of action and therapeutic uses. it has some unique properties:
Prodrug Nature: Unlike many NSAIDs, sulindac sulfoxide is a prodrug that is metabolized to its active form in the body.
Reduced Gastrointestinal Side Effects: Sulindac sulfoxide is associated with fewer gastrointestinal side effects compared to other NSAIDs, possibly due to its enterohepatic circulation.
Anti-Cancer Properties: Sulindac sulfoxide has shown potential in reducing the growth of polyps and precancerous lesions, which is not a common property of all NSAIDs
Similar compounds include:
Indomethacin: Another NSAID used to treat inflammatory conditions.
Diclofenac: A widely used NSAID with similar anti-inflammatory and analgesic properties.
Piroxicam: An NSAID used for long-term management of inflammatory conditions.
特性
IUPAC Name |
2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKXDPUZXIRXEP-MFOYZWKCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023624 | |
Record name | Sulindac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sulindac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014743 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.51e-02 g/L | |
Record name | Sulindac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00605 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sulindac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014743 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Sulindac's exact mechanism of action is unknown. Its antiinflammatory effects are believed to be due to inhibition of both COX-1 and COX-2 which leads to the inhibition of prostaglandin synthesis. Antipyretic effects may be due to action on the hypothalamus, resulting in an increased peripheral blood flow, vasodilation, and subsequent heat dissipation. | |
Record name | Sulindac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00605 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
38194-50-2, 32004-68-5 | |
Record name | Sulindac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38194-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-methyl-1-((4-(methylsulphinyl)phenyl)methylene)-1H-indene-3-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032004685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulindac [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038194502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulindac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00605 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | sulindac | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757344 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulindac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulindac | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.909 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULINDAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/184SNS8VUH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sulindac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014743 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
183 °C | |
Record name | Sulindac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00605 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sulindac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014743 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。